![molecular formula C21H13ClF3N3O2S2 B3016786 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1260904-85-5](/img/structure/B3016786.png)
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
The compound “2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a thieno[3,2-d]pyrimidin-2-yl moiety, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring. This moiety is linked to a 4-chlorophenyl group and a trifluoromethylphenyl group via a sulfanyl-acetamide bridge .
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available literature .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available literature .
Scientific Research Applications
Spectroscopic Characterization and Quantum Computational Insights
The antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide has been characterized to obtain vibrational signatures through Raman and Fourier transform infrared spectroscopy. Ab initio calculations and density functional theory (DFT) reveal insights into the molecule's geometric equilibrium, hydrogen bond dynamics, and harmonic vibrational wavenumbers. Natural bond orbital analysis confirmed stereo-electronic interactions contributing to stability, while Hirshfeld surface analysis provided a detailed look into intermolecular contacts. This comprehensive study underscores the molecule's potential in antiviral research, highlighting its stable hydrogen bonding and significant pharmacokinetic properties, including inhibition activity against viruses (Mary, Pradhan, & James, 2022).
Crystal Structure Analysis
Research into the crystal structures of related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides reveals molecules with a folded conformation, providing insights into the spatial arrangement of the pyrimidine and benzene rings. This analysis contributes to understanding the molecule's structural dynamics, which is crucial for drug design and the development of therapeutics (Subasri et al., 2017).
Antitumor Activity
A study on novel thieno[3,2-d]pyrimidine derivatives, including those structurally related to 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide, demonstrates significant antitumor activity. These compounds, through their varied functional groups, showed potent anticancer activity against several human cancer cell lines, suggesting the molecule's relevance in cancer research (Hafez & El-Gazzar, 2017).
Antibacterial Applications
Further investigations into the derivatives of 4-oxo-thiazolidines and 2-oxo-azetidines, structurally related to the compound , reveal their antibacterial potential against both gram-positive and gram-negative bacteria. QSAR studies of these compounds provide insights into the structural and physicochemical parameters enhancing their antibacterial efficacy, emphasizing the molecule's applicability in addressing bacterial infections (Desai et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
It is suggested that similar compounds may interact with neuronal voltage-sensitive sodium (site 2) and l-type calcium channels .
Mode of Action
The compound’s mode of action is likely related to its interaction with these channels. By modulating the activity of these channels, the compound could potentially alter neuronal excitability, leading to changes in signal transmission .
properties
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF3N3O2S2/c22-13-4-6-15(7-5-13)28-19(30)18-16(8-9-31-18)27-20(28)32-11-17(29)26-14-3-1-2-12(10-14)21(23,24)25/h1-10H,11H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBURZNFXJILTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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